2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h11H,1-2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDAGJYOIHDOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429281 | |
| Record name | 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802025-35-0 | |
| Record name | 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Gewald Reaction: The Core Synthetic Route
The Gewald reaction is the most widely used method for synthesizing 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile and its derivatives. It involves the condensation of a cyclic ketone (such as 4-piperidone), elemental sulfur, and a nitrile-containing compound (typically malononitrile), often in the presence of a base and a polar solvent.
General Reaction:
$$
\text{4-piperidone} + \text{malononitrile} + \text{sulfur} \xrightarrow{\text{base, EtOH}} \text{this compound}
$$
3.2. Representative Procedure and Data
- Mix 1-benzylpiperidin-4-one (1.89 g, 10 mmol), sulfur (0.32 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (10 mL).
- Cool in an ice bath, add triethylamine dropwise.
- Warm to 60°C for 40 min.
- Allow to crystallize at low temperature.
- Isolate and recrystallize the product.
3.3. Key Parameters and Optimization
| Parameter | Typical Value | Influence on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Good solubility, easy workup |
| Base | Triethylamine, morpholine | Promotes condensation |
| Temperature | 60–80°C | Higher temp may increase rate |
| Reaction Time | 40 min – 2 h | Sufficient for completion |
| Purification | Recrystallization | Ensures high purity |
Alternative and Modified Approaches
4.1. Direct Gewald Synthesis with Substituted Ketones
For substituted derivatives, the Gewald reaction can be performed using N-substituted piperidones or alternative nitrile sources. For example, ethyl cyanoacetate can be used to introduce ester functionality, or 2-cyanoacetamide for amide derivatives.
4.2. Cyclization via Imine Intermediates
Some patents describe the preparation of related tetrahydrothienopyridines via the formation of imine intermediates, followed by acid-catalyzed cyclization. While these methods are more common for analogs, the core approach remains similar: condensation, cyclization, and purification.
4.3. Catalysis and Process Enhancements
- Lewis acids (e.g., zinc chloride) may be used to catalyze cyclization for certain derivatives, improving yields and selectivity.
- Reaction monitoring is typically performed by thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
Research Findings and Comparative Analysis
5.2. Purification and Characterization
- Products are typically purified by recrystallization from ethanol or methanol.
- Structure and purity are confirmed by NMR, IR, and melting point determination.
5.3. Industrial and Laboratory Considerations
- The Gewald reaction is favored for its operational simplicity and high yields.
- The use of inexpensive, readily available starting materials makes the process cost-effective and suitable for scale-up.
- The reaction tolerates a variety of substituents, enabling the synthesis of diverse analogs for medicinal chemistry research.
Summary Table: Preparation Methods Overview
| Method | Key Reagents | Conditions | Yield | Suitability |
|---|---|---|---|---|
| Gewald Reaction | 4-piperidone, malononitrile, S, base | EtOH, 60–80°C, 1–2 h | 80–90% | General, analogs |
| Modified Gewald | Substituted piperidones, S, malononitrile | EtOH, base, 2–4 h | 70–85% | Functionalized analogs |
| Imine Cyclization | 2-thiophene ethylamine, formaldehyde | HCl/EtOH, 65–75°C | 60–75% | Scale-up, simple |
| Lewis Acid Catalysis | As above + ZnCl2 | Reflux, 1–2 h | 80–90% | Enhanced selectivity |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential as an antitumor, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or interference with DNA replication in microbial cells .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Carboxamide derivatives (e.g., 7a, 7b) exhibit improved water solubility as hydrochloride salts, whereas carbonitrile analogs (e.g., 8a–c) are less polar .
- Thermal Stability : The 6-methyl derivative (3b) has a melting point of 185°C, higher than the parent compound, likely due to increased crystallinity from the methyl group .
Key Research Findings
- Synthetic Efficiency : The Gewald reaction offers a direct route to carbonitrile derivatives, while cyclocondensation is preferred for introducing aromatic substituents (e.g., benzyl) .
- Activity Trade-offs : While 6-methyl and tetramethyl analogs show promise in receptor binding, 6-(4-nitrophenyl) derivatives may face toxicity challenges due to reactive nitro groups .
- Safety Profiles : Derivatives with heterocyclic substituents (e.g., thiophen-2-yl ethyl) require stringent storage conditions (2–8°C, sealed) to prevent degradation .
Biological Activity
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives typically involves the Gewald reaction. This method allows for the formation of the thieno[2,3-c]pyridine scaffold through the reaction of malononitrile with appropriate N-substituted piperidones. The resulting compounds can be further modified at various positions to enhance their biological activity .
Anticancer Properties
A key area of research has focused on the anticancer potential of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. Studies have shown that these compounds exhibit potent inhibition of cancer cell growth across various cell lines. For instance:
- IC50 Values : Compounds derived from this scaffold demonstrated IC50 values ranging from 1.1 to 440 nM against cancer cell lines such as HeLa and L1210 .
- Mechanism of Action : These compounds are believed to inhibit tubulin polymerization by binding to the colchicine site on tubulin, thus disrupting mitotic processes .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2a | HeLa | 1.1 |
| 3b | L1210 | 2.8 |
| 3a | CEM | 2.3 |
Allosteric Modulation
Research has also indicated that some derivatives act as allosteric modulators at the A1 adenosine receptor (A1AR). Although they primarily exhibit orthosteric antagonist properties at high concentrations, their ability to interact with allosteric sites suggests potential therapeutic applications in modulating receptor activity .
Anti-inflammatory Activity
Certain derivatives have shown promise in inhibiting lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat blood models. This suggests that these compounds may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases .
Case Studies
- Antiproliferative Activity : A study evaluated a series of derivatives against a panel of cancer cell lines and found that modifications at the 6-position significantly enhanced antiproliferative activity. The presence of an ethoxycarbonyl group was crucial for achieving potent effects .
- Selective Toxicity : In vitro tests on normal human peripheral blood mononuclear cells indicated that certain derivatives did not significantly affect cell viability at concentrations over 20 µM, highlighting their selective toxicity towards cancer cells .
Q & A
Q. What are the standard synthetic routes for 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via the Gewald reaction , a one-pot multicomponent condensation of malononitrile, an N-substituted 4-piperidone, and elemental sulfur. This method avoids intermediate isolation and directly yields the carbonitrile derivative . Alternative approaches include amidating 3-carboxylic acid precursors (e.g., using 2-cyanoacetamide), but this requires additional steps for acid activation and purification . Yield optimization involves controlling solvent polarity (ethanol/water mixtures), reaction temperature (80–100°C), and stoichiometric ratios of reactants. For example, substituting NaOH with KOH in hydrolysis steps can reduce side-product formation .
Q. How is structural purity confirmed for this compound, and what analytical techniques are essential?
Key techniques include:
- H NMR : Identifies rotameric forms (common in substituted tetrahydrothienopyridines) and confirms substitution patterns. For example, aromatic protons appear at δ 7.26–7.09 ppm, while NH and CH groups resonate between δ 5.50–2.60 ppm .
- High-resolution mass spectrometry (HR-ESMS) : Validates molecular ion peaks (e.g., [M+1] at m/z 378.1635 for derivatives) .
- Melting point analysis : Detects impurities; reported values range from 135–150°C for hydrochloride salts .
Q. What are the primary biological activities associated with this scaffold?
The core structure exhibits allosteric modulation of A adenosine receptors , with substituents at the 3- and 6-positions critical for binding affinity . Derivatives also show antimicrobial activity (e.g., against Mycobacterium tuberculosis with MICs <1 μM) and anticancer potential (e.g., inhibition of tumor cell lines via kinase modulation) .
Advanced Research Questions
Q. How can structural modifications address solubility challenges in biological assays?
Converting the free base to hydrochloride salts significantly improves aqueous solubility. For instance, 3-carboxamide derivatives (e.g., compound 7a ) form stable salts, enhancing bioavailability for in vitro testing . Alternatively, introducing polar groups (e.g., tert-butoxycarbonyl) at the 6-position maintains solubility without compromising receptor binding .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from substituent-dependent stereoelectronic effects . For example:
- 6-Benzyl derivatives show enhanced A receptor binding but reduced antimicrobial potency due to steric hindrance .
- Replacing ethyl esters with carboxylates improves antimycobacterial activity (MIC = 67 nM) by enhancing cell permeability . Dose-response profiling and structural analogs with isotopic labeling (e.g., C) can clarify mechanism-activity relationships .
Q. How do crystallographic studies inform conformational analysis of this compound?
X-ray diffraction (e.g., using SHELX programs) reveals key structural features:
- Monoclinic crystal packing (space group P2/c) with unit cell parameters a = 8.926 Å, b = 27.537 Å .
- Intramolecular hydrogen bonding between the amino group and nitrile moiety stabilizes the planar thienopyridine ring, critical for receptor interactions . Challenges include resolving disorder in flexible 4,5,6,7-tetrahydro regions, which requires high-resolution data (<0.8 Å) and iterative refinement .
Q. What computational methods predict the impact of substituents on pharmacological activity?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing groups at the 3-position increase electrophilicity, enhancing covalent binding to kinases) .
- Molecular docking : Predicts A receptor binding modes; 6-substituted benzyl groups occupy hydrophobic pockets, while the nitrile group forms hydrogen bonds with Thr .
Methodological Tables
Q. Table 1: Key Synthetic Routes and Yields
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Gewald reaction | Malononitrile, 4-piperidone, sulfur | Ethanol/HO, 80°C | 75–89% | |
| Carboxylic acid amidation | 3-Carboxylic acid, 2-cyanoacetamide | DCC/DMAP, RT | 60–70% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
